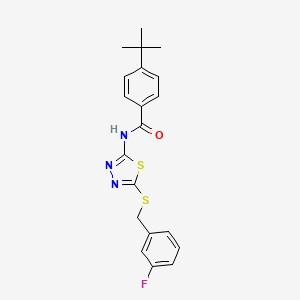

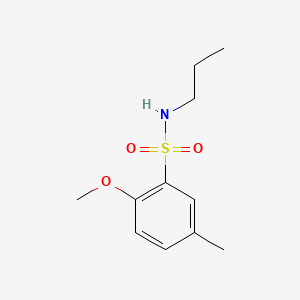

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of ethyl 4-hydroxy-3-methoxyphenylacetate , which is a phenolic compound with antioxidant properties . The additional pyrimidine ring and carboxylate group suggest that this compound might have different properties or biological activities.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and mass spectrometry . These techniques can provide information on the types of atoms in the compound and their connectivity.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Phenolic compounds like this one often participate in oxidation-reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, solubility in various solvents, and its spectral properties .科学的研究の応用

Thermodynamic Properties

Research conducted by Klachko et al. (2020) investigated the thermodynamic properties of various esters, including ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The study used bomb calorimetry to obtain combustion energies and calculated the enthalpies of combustion and formation. They also used differential thermal analysis to analyze the enthalpies of fusion, vaporization, and sublimation (Klachko et al., 2020).

Crystal Structure Analysis

M. Kurbanova and colleagues (2009) determined the crystal structures of related compounds using X-ray diffraction (XRD). They specifically examined the conformations of the structures of these compounds, providing insights into their molecular configurations (Kurbanova et al., 2009).

Chemical Reaction Pathways

Fesenko et al. (2010) explored the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates. Their study revealed how the reaction pathway was significantly influenced by the basicity and nucleophilicity of the reaction media, leading to products as a result of ring expansion and/or nucleophilic substitution (Fesenko et al., 2010).

Solubility in Organic Solutions

O. Ridka and collaborators (2019) measured the enthalpy and entropy of dissolution of a similar compound, methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, in various organic solvents. They demonstrated how the solvent influences the solubility and corresponding thermodynamic properties (Ridka et al., 2019).

Synthesis of Novel Compounds

The study by Sherif et al. (1993) detailed the synthesis of thiazolopyrimidines and related compounds from ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. This research contributes to the understanding of methods for creating diverse pyrimidine-based compounds (Sherif et al., 1993).

Comparative Binding Analysis

Pisudde et al. (2018) presented a comparative binding interaction study of a related compound to bovine serum albumin (BSA). They used equilibrium dialysis, FT-IR, and acoustical study to interpret the binding data and observed changes in BSA's secondary structure upon binding with the compound (Pisudde et al., 2018).

Ionic Liquid Catalysis

A study by Cahyana et al. (2022) tested the catalytic ability of l-proline nitrate in the ionic liquids phase for the synthesis of pyrimidine derivatives. They found that this catalyst was significantly more efficient than non-catalysts in synthesizing pyrimidine derivatives, including compounds similar to the one (Cahyana et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-4-22-14(19)12-8(2)16-15(20)17-13(12)9-5-6-10(18)11(7-9)21-3/h5-7,13,18H,4H2,1-3H3,(H2,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKVSNVHPOIVLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356621.png)

![Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2356624.png)

![3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B2356630.png)

![2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2356636.png)